RR6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RR6 is a selective, reversible, and competitive vanin inhibitor.target: vaninIn vivo: Oral administration of RR6 in rats completely inhibited plasma vanin activity and caused alterations of plasma lipid concentrations upon fasting, thereby illustrating its potential use in chemical biology research. RR6 at 3 mg/mL inrats caused a nearly complete inhibition of plasma vanin.

科学的研究の応用

Prognostic Model in Myelofibrosis Treatment

The RR6 model is used to predict survival after 6 months of treatment with ruxolitinib in patients with myelofibrosis . The model takes into account the ruxolitinib dose, spleen response, and transfusion requirement in the first 6 months of treatment . This model helps to overcome conventional risk stratification in ruxolitinib-treated myelofibrosis .

Early Identification of Treatment Shift

The RR6 prognostic model allows for the early identification of ruxolitinib-treated myelofibrosis patients with impaired survival who might benefit from a prompt treatment shift . This can be crucial in improving patient outcomes.

Validation and Molecular Integration

The RR6 model has been validated and molecularly integrated to predict survival after 6 months of therapy with ruxolitinib . This validation and integration provide a more robust and reliable tool for clinicians.

Retrospective Analysis

The RR6 model has been applied in a retrospective, single-center experience to ruxolitinib-treated patients with myelofibrosis . This application provides valuable insights into the model’s predictive ability in a real-world setting.

Risk Stratification

The RR6 model is used for risk stratification in ruxolitinib-treated myelofibrosis . It helps to identify patients at different risk levels, which can guide treatment decisions.

STEM Opportunities

Although not directly related to scientific research, RR6 is also mentioned in the context of STEM opportunities, such as the Nuffield Science research program, Senior Maths Challenge, Chemistry Olympiad, design and engineering competitions, and science careers networking event .

作用機序

Target of Action

RR6 is a potent, selective, reversible, competitive, and orally active inhibitor of vanin . Vanin is a group of enzymes that play a significant role in cellular processes such as inflammation and tissue injury. RR6 potently inhibits human, bovine, and rat serum pantetheinase .

Mode of Action

RR6 interacts with its target, vanin, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the suppression of the enzyme’s function, leading to a decrease in the production of inflammatory mediators.

Biochemical Pathways

By inhibiting vanin, RR6 potentially impacts these pathways, leading to a reduction in inflammation and tissue damage .

Pharmacokinetics

It is known that rr6 is orally active , suggesting that it is well-absorbed in the gastrointestinal tract

Result of Action

The molecular and cellular effects of RR6’s action primarily involve the reduction of inflammation and tissue injury. By inhibiting vanin, RR6 suppresses the production of inflammatory mediators, thereby reducing inflammation and tissue damage .

特性

IUPAC Name |

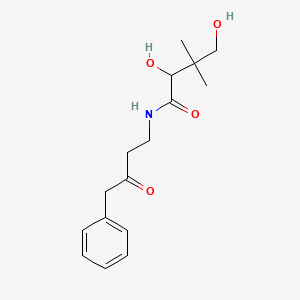

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVUGLNOPRZQEY-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 54754611 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)